2-Bromo-4-(methoxymethyl)-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(methoxymethyl)-oxazole is a heterocyclic organic compound that features a bromine atom and a methoxymethyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethyl)-oxazole typically involves the bromination of 4-(methoxymethyl)-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and to minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-(methoxymethyl)-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-(methoxymethyl)-oxazole derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Oxidized derivatives may include oxazole-4-carboxylic acids or related compounds.
Reduction Products: Reduced derivatives might include oxazole-4-methanol or similar compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(methoxymethyl)-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism by which 2-Bromo-4-(methoxymethyl)-oxazole exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-methyl-oxazole
- 2-Bromo-4-(methoxyphenyl)-oxazole
- 2-Bromo-4-(methoxycarbonyl)-oxazole
Uniqueness: 2-Bromo-4-(methoxymethyl)-oxazole is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties .
Eigenschaften
Molekularformel |
C5H6BrNO2 |
---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3 |
InChI-Schlüssel |
SHEPTFKZHFGASO-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=COC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.